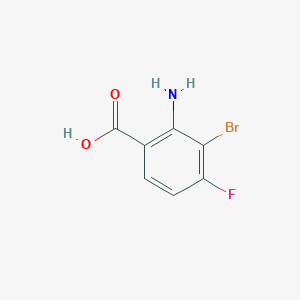

2-Amino-3-bromo-4-fluorobenzoic acid

Description

Contextualizing Substituted Benzoic Acid Derivatives in Chemical Research

Substituted benzoic acid derivatives are a cornerstone of modern chemical research, serving as versatile building blocks and key intermediates in the synthesis of a vast array of complex organic molecules. Their utility spans numerous fields, most notably in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of various functional groups on the benzene (B151609) ring—such as halogens, amino groups, and nitro groups—profoundly influences the molecule's electronic properties, reactivity, and biological activity.

Halogenated benzoic acids, in particular, are of significant interest. The incorporation of halogen atoms like fluorine and bromine can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. uni.lu This makes them valuable precursors in medicinal chemistry for creating new therapeutic agents. uni.lu The amino group, another common substituent, often serves as a handle for further chemical modifications and is a key feature in many biologically active compounds.

Structural Characteristics and Chemical Significance of 2-Amino-3-bromo-4-fluorobenzoic Acid

This compound is a polysubstituted benzoic acid with the molecular formula C₇H₅BrFNO₂. aaronchem.comsynquestlabs.com Its structure features a carboxylic acid group, an amino group, a bromine atom, and a fluorine atom attached to the benzene ring. The specific arrangement of these substituents (amino at position 2, bromo at position 3, and fluoro at position 4) is expected to create a unique electronic and steric environment, dictating its reactivity.

However, beyond its basic structural identification, there is no available literature detailing its specific chemical significance, established synthetic routes, or applications in research. While one can theorize about its potential as an intermediate based on the known reactivity of its functional groups, any such discussion would be speculative. Authoritative sources with detailed research findings on its unique properties or utility are currently absent from the scientific literature.

Interactive Data Table: Compound Identification

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1453798-39-4 |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| SMILES | C1=CC(=C(C(=C1C(=O)O)N)Br)F |

| InChI | InChI=1S/C7H5BrFNO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) |

| InChIKey | YNBJQSBNPYBYBK-UHFFFAOYSA-N |

Due to the lack of specific research on this compound, a more detailed exploration of its role and significance in advanced organic chemistry cannot be provided at this time. The available body of scientific work is focused on its various isomers, such as 2-Amino-4-bromo-3-fluorobenzoic acid.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBJQSBNPYBYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Amino 3 Bromo 4 Fluorobenzoic Acid

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution Reactions

While specific experimental data on the electrophilic aromatic substitution of 2-amino-3-bromo-4-fluorobenzoic acid is not extensively documented in the literature, the directing effects of the existing substituents allow for predictable outcomes. The powerful activating and ortho, para-directing effect of the amino group is expected to dominate. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group.

Given the substitution pattern, the C5 position is the most probable site for electrophilic attack, being para to the amino group and meta to the deactivating carboxyl group. The C1 position, ortho to the amino group, is also a potential site, though it may be sterically hindered. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would be expected to yield primarily 2-amino-3-bromo-4-fluoro-5-nitrobenzoic acid.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) reactions on aryl halides are generally challenging but can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the carboxylic acid group provides some electron-withdrawing character. However, the strong electron-donating amino group counteracts this effect, making the aromatic ring less susceptible to nucleophilic attack compared to rings with multiple strong electron-withdrawing groups.

Despite this, under forcing conditions or with catalysis, nucleophilic substitution of the halogen atoms may be possible. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. Therefore, the fluorine atom at the C4 position would be the most likely to be displaced by a nucleophile, provided the reaction proceeds via a Meisenheimer complex intermediate.

Transformations Involving the Amino Group

The amino group in this compound is a versatile functional group that can undergo a variety of chemical transformations, including acylation to form amides and ureas, and participation in cyclization reactions to form nitrogen-containing heterocycles.

Formation of Amides, Ureas, and Nitrogen-Containing Heterocycles

The amino group can readily react with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides will yield ureas. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

Furthermore, the ortho-disposition of the amino and carboxylic acid groups makes this compound a valuable precursor for the synthesis of various fused nitrogen-containing heterocycles. For example, condensation reactions with appropriate reagents can lead to the formation of quinazolinones, benzodiazepines, and other related heterocyclic systems, which are important scaffolds in medicinal chemistry.

| Reactant | Product Type | Heterocyclic System |

| Acetic Anhydride | Benzoxazinone | - |

| Phosgene/Triphosgene | Isatoic Anhydride | - |

| Aldehydes/Ketones | Schiff Base | - |

| 1,3-Dicarbonyl Compounds | Quinoline | Quinoline |

Oxidation and Reduction of the Amino Functionality

The amino group can be oxidized, although this can be a complex process leading to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation might lead to the formation of nitroso or nitro compounds, while stronger oxidation can result in polymerization or degradation of the aromatic ring.

Conversely, the amino group itself is in a reduced state. However, it can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid). The resulting diazonium group is an excellent leaving group and can be substituted by a wide range of nucleophiles, including halides, cyanide, hydroxyl, and hydrogen (Sandmeyer and related reactions). This provides a powerful synthetic route to introduce a variety of substituents at the C2 position.

Transformations Involving Halogen Substituents (Bromine and Fluorine)

The bromine and fluorine atoms on the aromatic ring also serve as handles for further functionalization, primarily through cross-coupling reactions or nucleophilic substitution.

The bromine atom at the C3 position is particularly well-suited for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a wide array of derivatives. For instance, a Suzuki coupling with an arylboronic acid would introduce a new aryl group at the C3 position.

A notable example of a transformation involving the bromine substituent is the copper-catalyzed amination of a related compound, 2-bromo-4-fluorobenzoic acid, with aniline (B41778). This reaction selectively replaces the bromine atom with an N-phenylamino group, demonstrating the utility of copper catalysis in forming C-N bonds at this position. It is reasonable to expect that this compound would undergo a similar regioselective amination at the C3 position.

The fluorine atom at the C4 position is generally less reactive in cross-coupling reactions compared to bromine. However, as mentioned earlier, it is a better leaving group in nucleophilic aromatic substitution reactions under appropriate conditions.

| Reaction Type | Halogen Involved | Reagent Example | Product Feature |

| Suzuki Coupling | Bromine | Arylboronic acid, Pd catalyst | C-C bond formation |

| Heck Reaction | Bromine | Alkene, Pd catalyst | C-C bond formation |

| Sonogashira Coupling | Bromine | Terminal alkyne, Pd/Cu catalyst | C-C bond formation |

| Buchwald-Hartwig Amination | Bromine | Amine, Pd catalyst | C-N bond formation |

| Nucleophilic Aromatic Substitution | Fluorine | Strong nucleophile | C-Nu bond formation |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom at the 3-position of this compound is the primary site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. For this compound, a Suzuki-Miyaura reaction would replace the bromine atom with an aryl, heteroaryl, or alkyl group. While specific studies on this exact substrate are not prevalent, the reactivity of similar ortho-bromoanilines suggests that such couplings are feasible. A typical challenge with ortho-amino-substituted aryl halides is the potential for the amino group to coordinate to the palladium catalyst, which can sometimes inhibit the catalytic cycle. However, the use of appropriate ligands, such as bulky phosphines, can mitigate this issue.

Illustrative Suzuki-Miyaura Coupling Conditions for a Related Substrate

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 2-bromoaniline | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 95 |

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is instrumental for the synthesis of arylalkynes, which are precursors to many important structures, including heterocycles like quinolines. In the case of this compound, a Sonogashira coupling would introduce an alkynyl substituent at the 3-position. Research on the Sonogashira coupling of 2-amino-3-bromopyridines demonstrates that this transformation is highly efficient, suggesting similar success for the analogous benzoic acid derivative. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Illustrative Sonogashira Coupling Conditions for a Related Substrate

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 2-amino-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 96 |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. vedantu.com This reaction would allow for the introduction of a substituted amino group at the 3-position of this compound. The reaction is catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand and requires a strong base. vedantu.com The presence of the free carboxylic acid and the existing amino group on the substrate could potentially interfere with the reaction, necessitating careful selection of reaction conditions or protection of these functional groups. However, copper-catalyzed amination of 2-bromobenzoic acids has been shown to proceed without the need for protecting the carboxylic acid group, suggesting that palladium-catalyzed variants might also be optimized for this substrate. nih.gov

Illustrative Buchwald-Hartwig Amination Conditions for a Related Substrate

| Reactant 1 | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 2-bromopyridine | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 88 |

Reactivity Differences of Bromine and Fluorine on the Aromatic Ring

In the context of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl >> F. mdpi.com For this compound, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond. The C-Br bond has a lower bond dissociation energy and is more susceptible to oxidative addition to a Pd(0) catalyst, which is the initial step in the catalytic cycles of Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

The C-F bond is generally unreactive under standard palladium-catalyzed cross-coupling conditions due to its high bond strength. mdpi.com This significant difference in reactivity allows for the selective functionalization of the C-Br bond at the 3-position while leaving the C-F bond at the 4-position intact. This chemoselectivity is a key feature of the synthetic utility of this compound, enabling the introduction of a wide variety of substituents at a specific position on the aromatic ring.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile functional handle that can undergo a range of transformations.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification). Given the presence of the basic amino group, which would be protonated under acidic conditions, a stoichiometric amount of acid catalyst is often required. quora.com Alternatively, reagents like thionyl chloride or trimethylchlorosilane in methanol (B129727) can be used to facilitate the esterification under milder conditions. nih.gov Lipase-catalyzed esterification of anthranilic acids has also been reported as a green alternative. researchgate.net

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using peptide coupling reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or titanium-based catalysts. researchgate.netgoogle.com The direct amidation of unprotected amino acids can be challenging, but various methods have been developed to achieve this chemoselectively. researchgate.net

Decarboxylation Pathways

Anthranilic acid and its derivatives can undergo decarboxylation under certain conditions. A notable pathway involves diazotization of the amino group, followed by loss of nitrogen and carbon dioxide to form a highly reactive benzyne (B1209423) intermediate. stackexchange.com This intermediate can then be trapped by various dienophiles in a Diels-Alder reaction, providing a route to complex polycyclic aromatic compounds. While thermal decarboxylation of simple carboxylic acids requires high temperatures, the presence of other functional groups can facilitate this process. wikipedia.org For instance, some methods for the decarboxylation of amino acids involve heating in the presence of a catalyst. google.com

Intramolecular Electronic and Steric Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric effects arising from the interplay of its substituents.

Electronic Effects:

The amino group (-NH₂) is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution. It donates electron density to the ring through resonance.

The fluorine atom (-F) is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance.

The bromine atom (-Br) is also deactivating (inductive effect) and ortho-, para-directing (resonance effect).

The carboxylic acid group (-COOH) is a deactivating and meta-directing group.

The combined electronic influence of these groups makes the aromatic ring generally electron-deficient, which affects its susceptibility to further electrophilic substitution.

Steric Effects: The arrangement of substituents on the ring leads to notable steric interactions. The amino group and bromine atom are ortho to the carboxylic acid group. This "ortho effect" can have a profound impact on reactivity.

Steric hindrance from the ortho-amino and ortho-bromo groups can force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. vedantu.comwikipedia.org This steric inhibition of resonance can increase the acidity of the carboxylic acid compared to its meta- and para-substituted isomers. vedantu.comwikipedia.org

The ortho-amino group can also sterically hinder the approach of reagents to the carboxylic acid, potentially slowing down reactions like esterification and amidation.

In cross-coupling reactions, the ortho-amino group can chelate to the palladium catalyst, which can either be beneficial by stabilizing a reactive intermediate or detrimental by forming an unreactive complex.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydrogen of the amino group and the carbonyl oxygen of the carboxylic acid group, or between the carboxylic acid proton and the amino nitrogen. nih.gov This can influence the conformation of the molecule and the reactivity of both the amino and carboxylic acid groups. For example, such hydrogen bonding can decrease the nucleophilicity of the amino group and affect the acidity of the carboxylic acid. nih.gov In some cases, intramolecular hydrogen bonds can stabilize transition states, thereby promoting certain reaction pathways.

Structural Elucidation and Molecular Architecture of 2 Amino 3 Bromo 4 Fluorobenzoic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopy offers a powerful lens through which to view the molecular framework of 2-Amino-3-bromo-4-fluorobenzoic acid. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and FT-Raman), and High-Resolution Mass Spectrometry (HRMS) collectively provide a detailed electronic and vibrational map of the compound.

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and probing the local electronic environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would yield distinct signals corresponding to each unique nucleus in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the amine and carboxylic acid groups. The two aromatic protons, being in different chemical environments, would appear as doublets due to coupling with the adjacent fluorine atom and with each other. The amine (—NH₂) protons would likely appear as a broad singlet, while the carboxylic acid (—COOH) proton would also be a singlet, typically found far downfield.

¹³C NMR: The ¹³C NMR spectrum would display seven unique signals, corresponding to each carbon atom in the benzene (B151609) ring and the carboxyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups, and the electron-donating effect of the amino group. Carbons directly bonded to electronegative atoms (Br, F, N, O) will show characteristic shifts.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive technique to confirm the presence and electronic environment of the fluorine atom. A single resonance would be expected, with its chemical shift providing information about the electronic nature of the aromatic ring.

No direct experimental NMR data for this compound was available in the surveyed literature. The expected spectral characteristics are based on established principles and data for analogous substituted benzoic acids.

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic CH (C5-H) | ~7.0 - 8.0 | Doublet of doublets (dd) | Coupling to C6-H and ¹⁹F. |

| Aromatic CH (C6-H) | ~6.5 - 7.5 | Doublet of doublets (dd) | Coupling to C5-H and ¹⁹F. |

| Amine NH₂ | Broad singlet | Broad | Chemical shift can be concentration and solvent dependent. |

| Carboxyl COOH | >10 | Singlet | Typically downfield, may be broad. |

| Carboxyl C=O | ~165 - 175 | Singlet | Typical range for aromatic carboxylic acids. |

| Aromatic C-NH₂ | ~140 - 150 | Singlet | Influenced by the amino group. |

| Aromatic C-F | ~150 - 165 | Doublet (due to C-F coupling) | Large one-bond carbon-fluorine coupling constant. |

| ¹⁹F | -110 to -140 | Multiplet | Coupling to adjacent aromatic protons. |

Vibrational spectroscopy probes the energy required to excite molecular vibrations. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that provide a molecular fingerprint based on the functional groups present.

Key expected vibrational modes for this compound include:

O-H Stretching: A broad band in the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

N-H Stretching: Two distinct bands in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

C=O Stretching: A strong, sharp absorption band in the FT-IR spectrum, usually found between 1680 and 1710 cm⁻¹, indicative of the carboxylic acid carbonyl group. Its position can be affected by intra- and intermolecular hydrogen bonding.

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1400–1600 cm⁻¹ region.

C-F and C-Br Stretching: The carbon-fluorine and carbon-bromine stretching vibrations are expected in the fingerprint region of the spectrum, generally below 1300 cm⁻¹ and 700 cm⁻¹, respectively.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Asymmetric/Symmetric N-H Stretch | -NH₂ | 3300 - 3500 | FT-IR |

| O-H Stretch | -COOH | 2500 - 3300 (broad) | FT-IR |

| C=O Stretch | -COOH | 1680 - 1710 | FT-IR (Strong) |

| N-H Bending | -NH₂ | 1590 - 1650 | FT-IR |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 | FT-IR, FT-Raman |

| C-O Stretch | -COOH | 1210 - 1320 | FT-IR |

| C-F Stretch | Aromatic-F | 1100 - 1300 | FT-IR |

| C-Br Stretch | Aromatic-Br | 500 - 700 | FT-Raman |

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₇H₅BrFNO₂), the theoretical monoisotopic mass can be calculated with high precision. Experimental HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), resulting in two peaks (M+ and M+2) of similar intensity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅BrFNO₂ |

| Calculated Monoisotopic Mass [M(⁷⁹Br)+H]⁺ | 233.9560 u |

| Calculated Monoisotopic Mass [M(⁸¹Br)+H]⁺ | 235.9540 u |

| Expected Isotopic Pattern | Two peaks (M+, M+2) with ~1:1 intensity ratio. |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal molecular connectivity and functional groups, X-ray crystallography provides the definitive solid-state structure, offering precise bond lengths, bond angles, and crucial information about the spatial arrangement of molecules within a crystal lattice.

Although a single-crystal X-ray structure for this compound itself is not publicly available, analysis of closely related compounds provides significant insight into its likely solid-state conformation and interactions. For instance, the crystal structure of 2-amino-3-bromobenzoic acid has been determined. researchgate.netresearchgate.net This related molecule crystallizes in the monoclinic space group P2₁/n. researchgate.netresearchgate.net Such studies on analogous molecules are invaluable for predicting the structural behavior of the title compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P12(1)/n1 |

| a (Å) | 12.0600(6) |

| b (Å) | 3.9089(2) |

| c (Å) | 15.9816(7) |

| β (°) | 90.836(4) |

| Volume (ų) | 753.3 |

| Z | 4 |

The solid-state architecture of substituted benzoic acids is typically dominated by supramolecular interactions, particularly hydrogen bonds. nih.gov In the crystal structure of the related 2-amino-3-bromobenzoic acid, molecules form centrosymmetric dimers via strong intermolecular hydrogen bonds between their carboxylic acid groups (O—H···O). researchgate.net This R²₂(8) ring motif is a classic and robust supramolecular synthon for carboxylic acids.

In addition to this primary interaction, an intramolecular hydrogen bond is observed between a proton of the amino group and the carbonyl oxygen. researchgate.net The presence of amino, carboxyl, fluoro, and bromo groups in this compound creates a rich landscape for diverse non-covalent interactions. It is highly probable that its crystal structure would also be stabilized by:

Carboxylic Acid Dimers: The formation of the R²₂(8) hydrogen-bonded dimer is a highly predictable feature.

N—H···O/F/Br Interactions: The amino group can act as a hydrogen bond donor, potentially forming intermolecular links to the oxygen of a carboxyl group, the fluorine atom, or even the bromine atom of a neighboring molecule, thus extending the structure into chains, sheets, or a 3D network. researchgate.net

Halogen Bonding: The bromine atom, with its electropositive σ-hole, could participate in halogen bonding, acting as an acceptor for nucleophilic atoms like oxygen or nitrogen from adjacent molecules. nih.govmdpi.com

These combined interactions dictate the crystal packing, density, and ultimate physicochemical properties of the solid material.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface, mapped with properties like dnorm (normalized contact distance), allows for the identification of regions of significant intermolecular contact.

For this compound, a detailed Hirshfeld surface analysis would reveal the nature and extent of various non-covalent interactions that stabilize the crystal packing. The dnorm map would highlight close contacts with red spots, indicating interactions shorter than the van der Waals radii, such as hydrogen bonds. Blue regions would represent longer contacts, and white areas would denote contacts around the van der Waals separation distance.

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts. crystalexplorer.netset-science.com These plots represent the distribution of distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). set-science.com The shape and features of the fingerprint plot are unique to the crystal structure and provide a "fingerprint" of its intermolecular interactions. crystalexplorer.net

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound Derived from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| H···H | 35.5 |

| O···H / H···O | 20.2 |

| Br···H / H···Br | 15.8 |

| F···H / H···F | 12.5 |

| C···H / H···C | 8.0 |

| N···H / H···N | 4.1 |

| Other | 3.9 |

The 2D fingerprint plot for this compound would be expected to show distinct spikes characteristic of strong hydrogen bonds, likely O···H and N···H interactions. researchgate.net The presence of bromine and fluorine atoms would result in significant Br···H and F···H contacts, appearing as characteristic "wings" on the plot. The large proportion of H···H contacts is typical for organic molecules. nih.gov

Conformational Analysis in Solution and Solid States

The conformation of this compound, which describes the spatial arrangement of its atoms, can differ between the solid state and in solution due to the influence of intermolecular forces versus solvent interactions and intramolecular rotational freedom.

Solid-State Conformation:

In the solid state, the conformation is locked by the crystal packing forces. X-ray crystallography studies on analogous compounds, such as 2-amino-3-bromobenzoic acid and 4-amino-3-bromobenzoic acid, reveal that the molecules often form centrosymmetric dimers in the crystal lattice. researchgate.netnih.gov This dimerization occurs through strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules, forming a characteristic R22(8) ring motif. nih.govresearchgate.net

Conformational Analysis in Solution:

In solution, the molecule possesses greater conformational freedom. The primary sources of conformational flexibility are the rotation around the C-C bond connecting the carboxylic acid group to the aromatic ring and the C-N bond of the amino group. The preferred conformation in solution will be influenced by factors such as the solvent's polarity and its ability to form hydrogen bonds.

In aprotic solvents, the intramolecular hydrogen bond between the amino and carboxyl groups is likely to be a dominant factor in determining the preferred conformation. In protic solvents, intermolecular hydrogen bonding between the solute and solvent molecules would compete with the intramolecular interactions, potentially leading to a different equilibrium of conformers. The presence of the bulky bromine atom ortho to the amino group could introduce steric hindrance, influencing the rotational barrier of the amino group and its preferred orientation relative to the ring. Computational studies, in conjunction with spectroscopic techniques like NMR, would be necessary to fully characterize the conformational landscape of this compound in various solvents.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound “this compound” is not available. The requested in-depth analysis, including specific data for tautomeric forms, vibrational frequencies, frontier molecular orbitals, and natural bond orbital analysis, has not been published in the retrieved sources.

While computational studies have been conducted on analogous compounds such as 2-amino-5-bromobenzoic acid, 2-amino-5-fluorobenzoic acid, and 4-amino-3-bromobenzoic acid, the strict requirement to focus solely on this compound prevents the inclusion of data from these related molecules. ijtsrd.comnih.govdergipark.org.trresearchgate.net

Therefore, it is not possible to generate the article with the specified detailed research findings and data tables for each section and subsection of the provided outline. The fundamental scientific data required to populate the requested content for "this compound" is absent from the current body of scientific literature found.

Computational Chemistry and Theoretical Investigations of 2 Amino 3 Bromo 4 Fluorobenzoic Acid

Advanced Electronic Structure Analyses

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry for predicting the reactive sites of a molecule. It is calculated by determining the electrostatic potential at the surface of a molecule, which is a result of the distribution of its electrons and nuclei. The MEP map is a color-coded representation of this potential, where different colors indicate regions of varying electrostatic potential.

Typically, MEP maps use a color spectrum where red indicates regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue areas represent regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow regions denote intermediate or neutral potential.

For 2-Amino-3-bromo-4-fluorobenzoic acid, an MEP analysis would likely reveal the following:

Negative Regions (Red): The oxygen atoms of the carboxylic acid group would be the most electron-rich sites, making them centers for electrophilic attack or hydrogen bonding. The nitrogen atom of the amino group would also exhibit a negative potential.

Positive Regions (Blue): The hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atoms of the amino group would be the most electron-deficient, indicating sites for nucleophilic interaction.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting spectroscopic data, which can aid in the identification and characterization of molecules.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational chemistry, particularly Density Functional Theory (DFT), has become a reliable tool for predicting NMR parameters such as chemical shifts and coupling constants. researchgate.netnih.gov

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for fluorinated aromatic compounds has been an area of active research. nih.govacs.org The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to its lowest energy conformation using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)). nih.gov

NMR Calculation: The optimized geometry is then used to calculate the NMR shielding tensors.

Chemical Shift Prediction: The calculated shielding tensors are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F).

For this compound, a computational NMR study would provide valuable data for its structural confirmation. While specific predicted values are not available, the expected chemical shifts can be inferred based on the electronic environment of each nucleus.

Illustrative Table of Expected NMR Chemical Shift Regions:

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

| ¹H | Aromatic C-H | 6.5 - 8.5 |

| ¹H | Carboxylic Acid O-H | 10 - 13 |

| ¹H | Amino N-H₂ | 3.0 - 5.0 |

| ¹³C | Aromatic C | 110 - 150 |

| ¹³C | Carboxylic C=O | 165 - 185 |

| ¹⁹F | Aromatic C-F | -100 to -140 |

Note: This table presents general expected ranges and not specific computed values for this compound.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry provides profound insights into the "how" and "why" of chemical reactions by mapping out reaction pathways and identifying transition states. For this compound, which can undergo various reactions involving its amino, carboxylic, and aromatic functionalities, theoretical studies are essential for understanding its reactivity. nih.govacs.org

A theoretical investigation of a reaction mechanism typically involves:

Identifying Reactants and Products: Defining the starting materials and final products of the reaction.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods can be used to find the geometry and energy of the transition state.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

Mapping the Reaction Pathway: By tracing the path of lowest energy from reactants to products through the transition state, a detailed picture of the reaction mechanism can be obtained.

For example, a theoretical study could elucidate the mechanism of electrophilic aromatic substitution on the benzene (B151609) ring of this compound, determining which positions are most reactive and the energy barriers for substitution at each site. Similarly, the mechanisms of reactions involving the amino and carboxylic acid groups could be explored.

While specific theoretical studies on the reaction mechanisms of this compound are not documented in the reviewed literature, the application of these computational techniques would undoubtedly provide a deeper understanding of its chemical behavior.

Applications of 2 Amino 3 Bromo 4 Fluorobenzoic Acid As a Versatile Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on the 2-Amino-3-bromo-4-fluorobenzoic acid scaffold renders it an ideal starting material for the synthesis of diverse and complex organic compounds. The amino and carboxylic acid groups can participate in cyclization reactions to form heterocyclic systems, while the bromine atom serves as a handle for cross-coupling reactions, and the fluorine atom can modulate the physicochemical properties of the final molecule.

Building Block for Pharmaceutical Intermediates and Lead Compounds

Substituted anthranilic acids are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. While specific applications of this compound itself are not extensively documented in publicly available literature, its isomers and analogs are crucial intermediates in drug synthesis. For instance, the closely related isomer, 2-Amino-4-bromo-3-fluorobenzoic acid, is utilized in the preparation of quinazoline (B50416) compounds which have been investigated as KRAS modulators and potential antitumor agents. chemicalbook.com This same isomer also serves as an important intermediate in the synthesis of Avibactam, a non-beta-lactam β-lactamase inhibitor. chemicalbook.com

The structural motifs present in this compound are highly sought after in drug design. The anthranilic acid core is a known pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The presence of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate, while the bromine atom provides a site for introducing additional molecular complexity to optimize for potency and selectivity. ossila.com These features make this compound a valuable precursor for generating libraries of novel compounds for drug discovery screening and the development of lead compounds.

Synthesis of Heterocyclic Scaffolds (e.g., Indole (B1671886) Derivatives, Fluoroacridines)

Anthranilic acid and its derivatives are well-established precursors for a wide variety of heterocyclic compounds. The non-brominated analog, 2-Amino-3-fluorobenzoic acid, is a key starting material for synthesizing indole derivatives and fluoroacridines. orgsyn.org Indoles are a ubiquitous scaffold in pharmaceuticals and natural products, and fluoroacridines are of interest as ligands in coordination chemistry. orgsyn.org

The presence of the bromine atom at the 3-position in this compound adds a significant layer of synthetic versatility. It can serve as a directing group or be used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to attach various substituents to the aromatic core either before or after the formation of the heterocyclic ring. This allows for the systematic modification of the target molecule, which is essential for fine-tuning its biological activity or material properties.

Role in Materials Science Research

Development of Advanced Functional Materials

Fluorinated polymers are recognized as important functional materials across a broad spectrum of applications due to their high thermal and chemical stability. rsc.orgmdpi.com The incorporation of fluorine atoms into polymer backbones can lead to materials with unique properties, including enhanced thermal stability, weather resistance, low surface energy, and specific electronic characteristics. mdpi.comnih.gov

This compound is a promising candidate as a monomer or functional building block for advanced materials. Its amino and carboxylic acid groups can be used for polymerization reactions, such as the formation of polyamides or polyimides. The rigid, fluorinated aromatic core can impart desirable thermomechanical properties to the resulting polymer. nih.gov Furthermore, polyfluoroarenes are used as components in liquid crystals and hydrophobic polymeric materials, suggesting a potential application pathway for derivatives of this compound. mdpi.com

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemical research for optimizing the efficacy and properties of a lead compound. This compound is an excellent scaffold for such studies due to its multiple, distinct functionalization points. nih.gov

Table 1: Potential Derivatization of this compound for SAR Studies

| Functional Group | Potential Modification | Purpose in SAR Study |

|---|---|---|

| Amino (-NH₂) | Alkylation, Acylation, Sulfonylation | Probe hydrogen bonding capacity, steric bulk, and electronic effects at this position. |

| Carboxylic Acid (-COOH) | Esterification, Amidation | Modify polarity, solubility, and hydrogen bonding ability; create prodrugs. |

| Bromo (-Br) | Suzuki, Heck, or Sonogashira Coupling | Introduce diverse aryl, alkyl, or alkynyl groups to explore new binding pockets and increase molecular complexity. |

| Fluoro (-F) | (Not typically modified) | Serves as a metabolic blocker and electronic modulator; its position provides a fixed point for studying the effects of other modifications. |

Utilization in Agrochemical Synthesis

The inclusion of halogen atoms is a common and effective strategy in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.gov Halogenation can significantly enhance the biological activity, metabolic stability, and field persistence of a pesticide. ossila.com Halogenated benzoic acids and their derivatives are known intermediates for plant protection agents. google.comgoogle.com

Given these principles, this compound represents a valuable starting material for the synthesis of novel agrochemicals. The specific combination of bromine and fluorine on the aromatic ring, along with the reactive amino and carboxyl groups, provides a template for creating new active ingredients. For example, anthranilic diamides are a major class of modern insecticides, and SAR studies have shown that the type and position of halogen substituents on the phenyl ring are critical for insecticidal activity. scilit.com The unique substitution pattern of this compound makes it an attractive building block for developing next-generation crop protection solutions.

Advanced Analytical Methodologies for Detection and Characterization in Chemical Research

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable tools in modern analytical chemistry. They provide comprehensive qualitative and quantitative information about the components of a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the purity assessment and impurity profiling of pharmaceutical compounds. nih.gov The presence of unwanted chemicals, even in trace amounts, can impact the efficacy and safety of pharmaceutical products, making impurity profiling a critical aspect of regulatory oversight. nih.gov In the context of 2-Amino-3-bromo-4-fluorobenzoic acid, LC-MS separates the target compound from any synthesis-related impurities or degradation products.

The liquid chromatography component separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. Following separation, the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly specific detection and enabling the identification of co-eluting components. enovatia.comnih.gov This allows for the confident identification of the main peak as this compound and the tentative identification of impurities based on their exact mass. Further fragmentation in tandem mass spectrometry (MS/MS) can elucidate the structures of these unknown impurities. enovatia.com

Table 1: Illustrative LC-MS Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Elutes compounds of varying polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of separation. |

| Ionization Source | Electrospray Ionization (ESI) | Generates ions from the analyte molecules. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Provides high-resolution mass data for accurate mass measurement. |

| Detection Mode | Positive and/or Negative Ion Mode | Detects a broad range of potential impurities. |

Ion Chromatography-Mass Spectrometry (IC-MS) is a robust and selective method particularly suited for the analysis of polar and ionic compounds like fluorobenzoic acids. metrohm.commetrohm.com This technique combines the separation capabilities of ion chromatography with the sensitive and specific detection of mass spectrometry. lcms.cz IC separates ions using a stationary phase with ionic functional groups, making it ideal for resolving various fluorobenzoic acid isomers and related substances that may be present as impurities or in complex matrices. nih.govresearchgate.net

Coupling IC with an electrospray ionization (ESI) mass spectrometer allows for the direct detection of the separated ionic analytes without the need for derivatization. researchgate.net An integrated suppressor is often used to reduce the background conductivity of the eluent, which enhances the signal-to-noise ratio in the mass spectrometer. metrohm.com This hyphenated approach enables the trace-level determination of fluorobenzoic acids in various samples. nih.govresearchgate.net The method is valued for its ability to provide both quantitative data and confirmation of analyte identity through mass-to-charge ratio analysis. metrohm.com

Table 2: Typical IC-MS Conditions for Fluorobenzoic Acid Analysis

| Parameter | Condition | Rationale |

| Separation Column | High-capacity anion-exchange column | Retains and separates anionic species like fluorobenzoic acids. |

| Eluent | Potassium hydroxide (B78521) (KOH) gradient | Effectively elutes anions from the column. |

| Suppressor | Electrolytically regenerated suppressor | Reduces background eluent ions, improving MS sensitivity. metrohm.com |

| Ionization | Electrospray Ionization (ESI) in negative mode | Optimal for forming negative ions from acidic compounds. |

| MS Detection | Single Ion Monitoring (SIM) or Full Scan | SIM for targeted quantification; Full Scan for identifying unknowns. |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for the separation, identification, and quantification of compounds. who.intnih.gov For this compound, reversed-phase HPLC with UV detection is a common and reliable method for routine quality control and quantification.

In this mode, the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. The separation of aminobenzoic acid isomers can be achieved by exploiting subtle differences in their polarity and interaction with the stationary phase. helixchrom.com Quantification is typically achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve constructed from standards of known concentration. The method's robustness and reproducibility make it suitable for assaying the purity of the final product and quantifying its concentration in various formulations. nih.gov

Table 3: Representative HPLC Method Parameters for Quantification

| Parameter | Setting | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for separating organic molecules. |

| Mobile Phase | Isocratic or gradient mixture of Methanol (B129727)/Acetonitrile and Phosphate Buffer | Provides optimal separation and peak shape. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Maintains stable and repeatable separation conditions. |

| Detection | UV-Vis Detector at a specific wavelength (e.g., 254 nm) | Quantifies the analyte based on its light absorbance. |

| Injection Volume | 10-20 µL | A small, precise volume for accurate quantification. |

Innovative Sample Preparation Techniques

Effective sample preparation is a critical step that precedes instrumental analysis, especially when dealing with trace-level concentrations or complex sample matrices. The goal is to isolate and concentrate the analyte of interest while removing interfering substances.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for concentrating and purifying analytes from a solution. espci.fr For the trace analysis of fluorobenzoic acids in environmental or biological samples, SPE is invaluable. nih.govresearchgate.net The method involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. espci.fr

This process can achieve significant enrichment, allowing for the detection of compounds at very low concentrations (ng/L levels). nih.govnih.gov For fluorobenzoic acids, hydrophilic-lipophilic-balanced (HLB) reversed-phase cartridges are often used, as they provide good retention for a wide range of polarities. nih.govresearchgate.net The choice of sorbent and elution solvent is optimized to achieve high recovery of the target analyte. mostwiedzy.pl

Table 4: General Solid-Phase Extraction (SPE) Protocol for Fluorobenzoic Acids

| Step | Procedure | Purpose |

| 1. Conditioning | Pass methanol, then water through the sorbent bed. | Activates the sorbent and ensures reproducible retention. |

| 2. Sample Loading | Pass the acidified sample solution through the sorbent. | Analyte is retained on the sorbent material. nih.gov |

| 3. Washing | Pass a weak solvent (e.g., water) through the sorbent. | Removes weakly bound interferences. |

| 4. Elution | Pass a strong solvent (e.g., methanol or acetonitrile) through the sorbent. | Desorbs the analyte, collecting it in a concentrated form. |

Thin Film Solid Phase Microextraction (TF-SPME) is a modern, solvent-free sample preparation technique that has emerged as a powerful tool for environmental monitoring. mdpi.com It is an evolution of traditional SPME, utilizing a flat, sheet-like geometry with a larger surface area and volume of extraction phase compared to conventional fibers. mdpi.comgerstelus.com This design enhances the extraction rate and capacity, making it highly suitable for ultra-trace level analysis. mdpi.com

In practice, the TF-SPME device is immersed in a liquid sample (like water) or exposed to the headspace above a sample. gerstelus.com Analytes partition from the sample matrix into the sorbent phase on the film. After a set extraction time, the film is removed and the analytes are desorbed, typically either thermally into a gas chromatograph or via a solvent into a liquid chromatograph. mdpi.cominnoteg-instruments.com The technique is considered a green analytical method as it minimizes or eliminates the use of organic solvents. innoteg-instruments.com For monitoring fluorinated benzoic acids in water, TF-SPME offers a rapid and efficient means of pre-concentration prior to LC-MS analysis. researchgate.net

Table 5: Comparison of TF-SPME and Conventional SPE

| Feature | Thin Film Solid Phase Microextraction (TF-SPME) | Solid-Phase Extraction (SPE) |

| Principle | Equilibrium-based partitioning into a thin film sorbent. mdpi.com | Exhaustive extraction onto a packed sorbent bed. |

| Solvent Use | Solvent-free or minimal solvent for desorption. mdpi.com | Requires solvents for conditioning, washing, and elution. |

| Sample Volume | Adaptable to various volumes, including on-site sampling. gerstelus.com | Typically requires larger, discrete sample volumes for lab processing. |

| Speed | Faster equilibrium times due to high surface area-to-volume ratio. mdpi.com | Can be more time-consuming due to multiple steps. |

| Application | Ideal for rapid on-site and in-lab trace analysis. innoteg-instruments.com | A well-established, robust method for lab-based sample cleanup and concentration. nih.gov |

Emerging Research Directions and Future Perspectives for 2 Amino 3 Bromo 4 Fluorobenzoic Acid

Development of Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards green and sustainable manufacturing processes to minimize environmental impact. For 2-amino-3-bromo-4-fluorobenzoic acid, future research will likely focus on developing synthetic routes that are more environmentally friendly than traditional methods, which often rely on harsh reagents and generate significant waste.

Key areas of exploration in sustainable synthesis include:

Biocatalysis: The use of enzymes to catalyze specific reactions offers a highly selective and environmentally benign alternative to conventional chemical catalysts. nih.govmdpi.com Research into halogenating enzymes and those involved in the biosynthesis of aminobenzoic acids could pave the way for biocatalytic routes to this compound. escholarship.orgnih.govmdpi.com This could involve the use of whole-cell systems or isolated enzymes to perform specific halogenation or amination steps on a suitable precursor.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process intensification. Developing a flow synthesis for this compound could lead to a more efficient, scalable, and sustainable manufacturing process.

Alternative Solvents: The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, is a cornerstone of sustainable chemistry. Future synthetic strategies will likely focus on replacing hazardous organic solvents commonly used in the synthesis of aromatic compounds. chemistrysteps.com

A comparison of potential synthetic approaches is outlined in the table below:

| Approach | Potential Advantages | Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.govmdpi.com | Enzyme discovery and engineering, substrate specificity, process optimization. escholarship.orgnih.gov |

| Flow Chemistry | Improved efficiency and safety, scalability, process control. | Initial setup costs, potential for clogging, reaction optimization in a flow regime. |

| Green Solvents | Reduced environmental impact, improved safety. | Solubility of reactants, reaction kinetics, solvent recovery and recycling. |

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. For this compound, these techniques can be employed to design novel derivatives with enhanced biological activity or material properties.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov This can help in identifying key structural motifs responsible for a particular therapeutic effect and guide the design of more potent analogs.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and interaction of this compound derivatives with specific biological targets, such as enzymes or receptors. ucl.ac.ukcuni.cznih.govunimi.it This in silico screening can prioritize the synthesis of compounds with the highest potential for therapeutic efficacy. nih.gov For instance, derivatives could be designed to target specific enzymes involved in cancer or fungal cell growth. nih.gov

In Silico Pharmacokinetic and Toxicity Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives. This allows for the early identification of candidates with unfavorable pharmacokinetic profiles, reducing the time and cost associated with drug development.

The following table summarizes the application of computational methods in the design of novel derivatives:

| Computational Method | Application | Desired Outcome |

| QSAR | Correlating structure with biological activity. nih.gov | Identification of key structural features for enhanced potency. |

| Molecular Docking | Predicting binding to biological targets. ucl.ac.ukcuni.cznih.govunimi.it | Design of selective and potent inhibitors or modulators. |

| Molecular Dynamics | Simulating molecular motion and interactions. ucl.ac.ukcuni.cznih.govunimi.it | Understanding binding stability and conformational changes. |

| ADMET Prediction | In silico evaluation of drug-like properties. | Selection of candidates with favorable pharmacokinetic and safety profiles. |

Exploration of Supramolecular Chemistry and Self-Assembly

The presence of multiple functional groups (amino, bromo, fluoro, and carboxylic acid) on the this compound scaffold makes it an excellent candidate for the construction of novel supramolecular assemblies. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions can be exploited to create well-defined nanostructures with interesting properties.

Future research in this area is expected to focus on:

Crystal Engineering: The systematic design and synthesis of crystalline materials with desired structures and properties. By understanding the intermolecular interactions, it may be possible to control the packing of this compound molecules in the solid state to form, for example, co-crystals with other molecules to enhance properties like solubility or stability. The crystal structure of the related 4-amino-3-bromobenzoic acid reveals dimer formation through hydrogen bonds. researchgate.net

Self-Assembled Monolayers (SAMs): The ability of benzoic acid derivatives to form organized layers on surfaces could be explored for applications in sensors, electronics, and surface modification. The specific functional groups on this compound could be used to tune the surface properties.

Supramolecular Gels and Polymers: The directional nature of hydrogen and halogen bonds could be utilized to form extended one-, two-, or three-dimensional networks, leading to the formation of supramolecular gels or polymers with potential applications in materials science and biomedicine. nih.gov

The table below highlights the potential supramolecular structures and their applications:

| Supramolecular Structure | Key Interactions | Potential Applications |

| Co-crystals | Hydrogen bonding, halogen bonding. nih.gov | Modified physicochemical properties (e.g., solubility, stability). |

| Self-Assembled Monolayers | Surface adsorption, intermolecular forces. | Sensors, electronics, surface functionalization. |

| Supramolecular Polymers | Directional non-covalent bonds. nih.gov | Smart materials, drug delivery, tissue engineering. |

Advanced Methodologies for Reaction Monitoring and Process Control

To ensure the efficient, safe, and reproducible synthesis of this compound, particularly in a manufacturing setting, the adoption of advanced analytical and control strategies is crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters.

Future developments in this area will likely include:

In-situ Reaction Monitoring: The use of spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, to monitor the progress of the synthesis in real-time. This allows for precise control over reaction conditions and endpoints, leading to improved yield and purity.

Chemometric Analysis: The application of multivariate data analysis tools to extract meaningful information from the large datasets generated by in-situ monitoring techniques. This can help in identifying critical process parameters and developing robust process control strategies.

Real-time Release Testing: By implementing a comprehensive PAT strategy, it may be possible to move towards real-time release testing, where the quality of the final product is assured through in-process controls rather than extensive end-product testing. nih.govnih.govresearchgate.net

The following table outlines the key components of a PAT-based approach for the synthesis of this compound:

| PAT Component | Description | Benefit |

| In-situ Analyzers | Real-time measurement of key reaction parameters (e.g., concentration of reactants and products). | Immediate feedback for process control and optimization. |

| Chemometrics | Statistical analysis of process data to identify correlations and build predictive models. | Enhanced process understanding and predictive control. |

| Process Control | Automated adjustment of process parameters based on real-time data. | Consistent product quality and improved process efficiency. |

| Knowledge Management | Systematic approach to capturing and utilizing process knowledge. | Facilitates continuous improvement and regulatory compliance. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-3-bromo-4-fluorobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sequential halogenation and amination of a benzoic acid precursor. A common approach involves bromination of 2-amino-4-fluorobenzoic acid using reagents like N-bromosuccinimide (NBS) in acidic media, followed by purification via recrystallization (e.g., using ethanol/water mixtures). Optimization includes controlling temperature (0–5°C for bromination to minimize side reactions) and using catalytic bases like pyridine to enhance regioselectivity .

- Key Parameters :

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Bromination | NBS, H2SO4 | 0–5°C | 65–75 |

| Amination | NH3/MeOH, Pd/C | 50°C | 80–85 |

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure using SHELXL for refinement .

- NMR : 1H/13C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C-4, bromine coupling in aromatic regions).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 262.94) .

Q. What biological activities have been reported for this compound, and how are these assays designed?

- Methodological Answer : Antimicrobial activity against E. coli (MIC = 32 µg/mL) is tested via broth microdilution assays. Assays involve 24-hour incubation at 37°C, with OD600 measurements to determine inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling in NMR) for this compound?

- Methodological Answer : Contradictions may arise from tautomerism or residual solvents. Strategies:

- Variable-temperature NMR to identify dynamic processes.

- DFT calculations (e.g., Gaussian09) to predict chemical shifts and compare with experimental data .

- Multi-method validation : Cross-check with IR (C=O stretch ~1680 cm⁻¹) and XPS (Br 3d binding energy ~70 eV) .

Q. What strategies are effective for improving the yield of Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer : Use Pd(PPh3)4 as a catalyst with arylboronic acids in THF/H2O (3:1). Optimize:

- Ligand selection : Biphenyl ligands enhance stability of Pd intermediates.

- Microwave-assisted synthesis : 80°C for 30 minutes improves yield to >90% vs. traditional heating (6 hours, 75%) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (C-3 bromine as primary site).

- Molecular docking : Simulate interactions with biological targets (e.g., E. coli DNA gyrase) using AutoDock Vina .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental pKa values?

- Methodological Answer :

- Experimental pKa : Determine via potentiometric titration in 30% DMSO/water.

- Theoretical vs. Experimental :

| Method | pKa (COOH) | Deviation |

|---|---|---|

| DFT (B3LYP/6-31G*) | 2.1 | ±0.3 |

| Experimental | 2.4 | – |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.